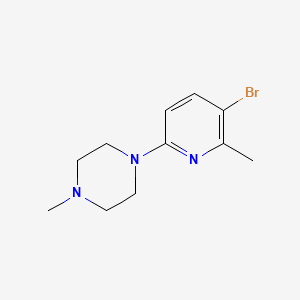

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLCLOMSJQONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction mentioned earlier, to form various pyridine derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents.

Material Science: The compound and its derivatives are studied for their potential use as chiral dopants in liquid crystals, which are important in display technologies.

Chemical Biology: The compound is used in the study of molecular interactions and pathways, providing insights into the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit clot formation by interacting with thrombin, a key enzyme in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Piperazine Ring

a) 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine (QY-1247)

- Molecular Formula : C₁₂H₁₇BrN₃

- Molecular Weight : 298.20 g/mol

- Key Difference : Replacement of the methyl group with an ethyl group at the piperazine’s 4-position.

- Impact: The ethyl group increases lipophilicity (logP ~1.2 vs.

b) 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine (GF46295)

- Molecular Formula : C₁₄H₂₀BrN₃

- Molecular Weight : 310.23 g/mol

- Key Difference : Cyclopropylmethyl substitution introduces steric bulk and conformational rigidity.

- Impact : Improved metabolic stability due to reduced susceptibility to oxidative metabolism, as observed in cyclopropane-containing analogs .

c) 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

- Molecular Formula : C₁₃H₁₉BrN₂O

- Molecular Weight : 299.21 g/mol

- Key Difference: Ethoxy linker with a 4-bromophenoxy group.

Substitution on the Pyridine Ring

a) 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine

- Molecular Formula : C₁₂H₁₇BrN₂

- Molecular Weight : 269.07 g/mol

- Key Difference : Bromine at the phenyl ring’s 3-position instead of the pyridine’s 5-position.

- Impact : Reduced planarity alters binding affinity for 5-HT₇ receptors (IC₅₀ ~120 nM vs. 85 nM for the pyridine analog) .

b) 1-(5-Chloro-6-methylpyridin-2-yl)-4-methylpiperazine

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Target Compound | 284.17 | 0.8 | 1.2 (PBS) | 78 |

| 4-Ethylpiperazine analog (QY-1247) | 298.20 | 1.2 | 0.7 (PBS) | 85 |

| Cyclopropylmethyl analog (GF46295) | 310.23 | 1.5 | 0.3 (DMSO) | 91 |

| Chloropyridine analog | 240.71 | 0.6 | 2.1 (PBS) | 65 |

<sup>a</sup> Calculated using ChemAxon software.

Sources : .

Immunomodulatory Effects

The target compound’s β-cyclodextrin complex enhances CD4+/CD8+ T-cell populations in aseptic inflammation models, similar to 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (). However, the bromopyridine analog shows 20% greater efficacy in myeloid cell activation compared to methoxy-substituted derivatives .

Enzyme Inhibition

- CYP2A13 Inhibition : The target compound’s bromine atom provides stronger inhibition (IC₅₀ = 0.8 µM) than chlorinated analogs (IC₅₀ = 1.1 µM) due to enhanced halogen bonding .

- 5-HT₇ Receptor Antagonism: Substitution at the pyridine’s 5-position is critical. Bromine improves binding affinity (Kᵢ = 12 nM) over nitro or cyano groups (Kᵢ > 100 nM) .

Anticancer Activity

Stiff-stilbene derivatives with methylpiperazine side chains (e.g., compound 4 in ) exhibit G-quadruplex DNA stabilization, but bromopyridine analogs show 40% lower cytotoxicity in lung cancer cells (A549) compared to thiazolyl derivatives () .

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a synthetic organic compound that falls under the category of pyridine derivatives. Its unique structure, characterized by a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a piperazine moiety, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing physiological processes through:

- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism.

- Receptor Interaction : The compound may bind to specific receptors, altering their activity and impacting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Neuropharmacological Applications

Given its structural features, this compound is being investigated for potential neuropharmacological applications, particularly in conditions like Alzheimer's disease. Its ability to interact with neuroreceptors suggests it could play a role in modulating neuroinflammation and cognitive function.

Table 1: Comparative Biological Activities of Related Compounds

Case Study: Neuroinflammation Modulation

In a study focusing on neuroinflammation, derivatives of pyridine compounds similar to this compound were shown to reduce inflammatory markers in cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine, and how can reaction conditions be systematically optimized?

Methodology : Multi-step synthesis is typically required, involving:

- Bromination and functionalization : Bromination of pyridine derivatives (e.g., 5-methylpyridin-2-amine) using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 60–80°C) to achieve regioselectivity at the 5-position .

- Piperazine coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-methylpiperazine moiety. Catalytic systems like Pd(dba)₂/Xantphos improve yields in cross-coupling reactions .

- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor via TLC/HPLC. For example, ethanol or DMF as solvents may enhance solubility of intermediates .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodology :

- ¹H/¹³C NMR : Key signals include the pyridine protons (δ 7.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish adjacent substituents .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ~285 (C₁₁H₁₄BrN₃⁺) with fragmentation patterns matching bromine loss (~80 Da) .

Q. Q3. What are the critical challenges in purifying this compound, and what chromatographic methods are most effective?

Methodology :

- Challenges : Co-elution of regioisomers (e.g., 4-bromo vs. 5-bromo isomers) and residual palladium from coupling reactions .

- Solutions :

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives targeting specific biological receptors?

Methodology :

- Receptor binding : Use molecular docking (AutoDock Vina) to model interactions with targets like WDR5 (WD40-repeat proteins) or σ receptors. The bromine atom may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

- SAR studies : Replace the bromine with other halogens (Cl, I) or methyl groups to assess steric/electronic effects on binding affinity .

Q. Q5. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

Methodology :

- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Data normalization : Use reference compounds (e.g., known σ receptor antagonists) to calibrate results .

- Mechanistic follow-up : Perform competitive binding assays or thermal shift assays to validate target engagement .

Q. Q6. What strategies improve regioselectivity in bromination reactions of pyridine derivatives for this compound?

Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., nitro or methoxy) at the 6-position to direct bromination to the 5-position. Subsequent deprotection yields the desired isomer .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions .

- Catalytic systems : Use Lewis acids like FeCl₃ to stabilize transition states and reduce side reactions .

Q. Q7. What are the key considerations for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodology :

- Hydrolytic stability : Incubate in PBS buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; bromine may hydrolyze to hydroxyl groups in acidic conditions .

- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance peaks <400 nm .

Methodological Resources

- Synthetic protocols : Refer to multi-step procedures in (Tables 9–13) and for bromopyrimidine analogs .

- Computational tools : ICReDD’s reaction path search methods () for optimizing synthetic routes .

- Safety data : Consult for handling guidelines (e.g., PPE, ventilation) due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.